molecular formula C8H12N2O2S B2415669 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid CAS No. 923138-42-5

2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid

Cat. No. B2415669
CAS RN: 923138-42-5
M. Wt: 200.26
InChI Key: UFUMUUSTRGPREF-UHFFFAOYSA-N
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Description

The compound is likely to be a derivative of thiazole, a heterocyclic compound, with an isobutylamino group and a carboxylic acid group attached. The exact properties would depend on the specific structure and arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the attachment of the isobutylamino and carboxylic acid groups. The exact methods would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure would be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The reactivity of the compound would depend on the specific functional groups present. The thiazole ring, the amino group, and the carboxylic acid group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and acidity, would be determined by its specific structure and the functional groups present .

Scientific Research Applications

Synthesis and Biological Activities

A study by Fengyun et al. (2015) described the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, exhibiting significant fungicidal and antivirus activities. This research highlights the potential of 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid derivatives in developing agents for fungi and virus control (Fengyun et al., 2015).

Enolates and Derivatives Synthesis

Cież and Kalinowska-Tłuścik (2012) explored the oxidative dimerization of titanium(IV) enolates derived from 2-isothiocarboxylic acids, leading to thiazolo[5,4-d]thiazole derivatives. This study opens avenues in the synthesis of thiazole derivatives, demonstrating the versatility of 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid in organic synthesis (Cież & Kalinowska-Tłuścik, 2012).

Crystal Structure Analysis

Wu et al. (2015) examined the crystal structure of febuxostat–acetic acid, involving a thiazole ring nearly coplanar with a benzene ring. This study contributes to the understanding of molecular interactions and structural configurations in thiazole derivatives (Wu et al., 2015).

Thiazolecarboxylic Acid Derivative Synthesis

Dovlatyan et al. (2004) conducted a study on the acylation of 2-amino-4-methylthiazole-5-carboxylic acid, leading to various derivatives. This research underlines the chemical flexibility of thiazolecarboxylic acids and their potential in synthesizing diverse organic compounds (Dovlatyan et al., 2004).

Versatile Reagents in Organic Synthesis

Dömling and Illgen (2004) highlighted the use of 1-isocyano-2-dimethylamino-alkenes as multifunctional reagents in organic synthesis, emphasizing their application in constructing highly substituted thiazoles. This study showcases the role of thiazole derivatives in facilitating diverse organic reactions (Dömling & Illgen, 2004).

Synthesis of Tripeptide Skeleton of Nosiheptide

Shin et al. (1995) achieved the stereoselective synthesis of a tripeptide skeleton containing 2-[(1S,3S)-1-amino-3-carboxy-3-hydroxypropyl]thiazole-4-carboxylic acid. This study is significant for its contribution to the field of peptide antibiotics (Shin et al., 1995).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the specific biological target. It could potentially interact with enzymes, receptors, or other proteins in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It would be important to handle it with appropriate safety precautions, especially if it is biologically active .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This could include exploring its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

2-(2-methylpropylamino)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-5(2)3-9-8-10-6(4-13-8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUMUUSTRGPREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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